Cas no 97931-41-4 (Methyl 9H-carbazole-3-carboxylate)

Methyl 9H-carbazole-3-carboxylate structure
97931-41-4 structure
Produktname:Methyl 9H-carbazole-3-carboxylate
CAS-Nr.:97931-41-4
MF:C14H11NO2
MW:225.242643594742
MDL:MFCD17214817
CID:837382
PubChem ID:504069

Methyl 9H-carbazole-3-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Methyl 9H-carbazole-3-carboxylate
    • METHYL 3-CARBAZOLECARBOXYLATE
    • 3-methoxycarbonylcarbazole
    • 9-carbomethoxyfluorene
    • 9H-carbazole-3-carboxylic acid methyl ester
    • 9H-fluorene-9-carboxylic acid methyl ester
    • 9-methoxycarbonylfluorene
    • Carbazol-3-carbonsaeure-methylester
    • carbazole-3-carboxylic acid methyl ester
    • Fluoren-9-carbonsaeure-methylester
    • fluorene-9-carboxylic acid methyl ester
    • methyl 9-fluorene-9-carboxylate
    • methyl carbazole-3-carboxylate
    • Carbazole-3-carboxylic acid, methyl ester (6CI)
    • MFCD17214817
    • FS-9218
    • HY-N3288
    • 97931-41-4
    • 9H-Carbazole-3-carboxylic acid, methyl ester
    • CHEMBL446253
    • AKOS022184723
    • DTXSID701306696
    • SCHEMBL71508
    • HJB8UH38NS
    • Z3241269237
    • EN300-18840943
    • CHEBI:178582
    • LZXXHWWSVRIDGR-UHFFFAOYSA-N
    • Methyl3-carbazolecarboxylate
    • SY254417
    • Carbazole-3-carboxylic acid, methyl ester (6CI); Methyl 9H-carbazole-3-carboxylate
    • BDBM50259669
    • CS-0023813
    • Carbazole-3-carboxylic acid, methyl ester
    • [ "" ]
    • DB-091248
    • MDL: MFCD17214817
    • Inchi: 1S/C14H11NO2/c1-17-14(16)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8,15H,1H3
    • InChI-Schlüssel: LZXXHWWSVRIDGR-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=C2C(NC3C2=CC=CC=3)=CC=1)OC

Berechnete Eigenschaften

  • Genaue Masse: 225.07900
  • Monoisotopenmasse: 225.078978594g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 305
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 42.1Ų
  • XLogP3: 3.6

Experimentelle Eigenschaften

  • Farbe/Form: Gelbes Pulver
  • Schmelzpunkt: 175-177°C
  • PSA: 42.09000
  • LogP: 3.10770

Methyl 9H-carbazole-3-carboxylate Sicherheitsinformationen

  • Lagerzustand:Speicher bei Raumtemperatur, 2-8 ℃ ist besser

Methyl 9H-carbazole-3-carboxylate Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

Methyl 9H-carbazole-3-carboxylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-18840943-5.0g
methyl 9H-carbazole-3-carboxylate
97931-41-4 95.0%
5.0g
$1199.0 2025-02-19
Enamine
EN300-18840943-2.5g
methyl 9H-carbazole-3-carboxylate
97931-41-4 95.0%
2.5g
$810.0 2025-02-19
TargetMol Chemicals
TN4529-5 mg
Methyl 3-carbazolecarboxylate
97931-41-4 98%
5mg
¥ 2,760 2023-07-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4529-1 mg
Methyl 3-carbazolecarboxylate
97931-41-4
1mg
¥2035.00 2022-04-26
Enamine
EN300-18840943-5g
methyl 9H-carbazole-3-carboxylate
97931-41-4 95%
5g
$1199.0 2023-09-18
A2B Chem LLC
AX19645-250mg
Methyl 3-Carbazolecarboxylate
97931-41-4 95%
250mg
$206.00 2024-05-20
1PlusChem
1P01DQGT-100mg
9H-Carbazole-3-carboxylic acid, methyl ester
97931-41-4 95%
100mg
$196.00 2024-04-19
1PlusChem
1P01DQGT-2.5g
9H-Carbazole-3-carboxylic acid, methyl ester
97931-41-4 95%
2.5g
$1063.00 2024-04-19
A2B Chem LLC
AX19645-2.5g
Methyl 3-Carbazolecarboxylate
97931-41-4 95%
2.5g
$888.00 2024-05-20
Ambeed
A390698-5mg
Methyl 3-Carbazolecarboxylate
97931-41-4 98+%
5mg
$219.0 2024-04-15

Methyl 9H-carbazole-3-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ;  10 h, rt
1.2 Catalysts: Tricyclohexylphosphine ,  Palladium diacetate ;  rt → 100 °C; 1 d, 100 °C
Referenz
Synthesis of carbazoles and dibenzofurans via cross-coupling of o-iodoanilines and o-iodophenols with silylaryl triflates and subsequent Pd-catalyzed cyclization
Liu, Zhijian; Larock, Richard C., Tetrahedron, 2007, 63(2), 347-355

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Cupric acetate Catalysts: Palladium diacetate Solvents: Pivalic acid ,  Toluene ;  24 h, 140 °C
Referenz
Ligand-Free Pd-Catalyzed Domino Synthesis of Carbazoles via Dehydrogenative Aromatization/C(sp2)-C(sp2) Coupling Sequence
Wen, Lixian; Tang, Lin; Yang, Yu; Zha, Zhenggen; Wang, Zhiyong, Organic Letters, 2016, 18(6), 1278-1281

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: tert-Butyl nitrite Solvents: 1,2-Dichloroethane ;  10 min, rt
1.2 Reagents: Oxygen ;  10 min, rt; 24 h, rt
Referenz
Visible-Light-Induced Synthesis of Carbazoles by in Situ Formation of Photosensitizing Intermediate
Chatterjee, Tanmay; Roh, Geum-bee; Shoaib, Mahbubul Alam; Suhl, Chang-Heon; Kim, Jun Soo ; et al, Organic Letters, 2017, 19(7), 1906-1909

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dichloromethane ;  2 d, 1 atm, rt
Referenz
Regiochemical Switching in Diels-Alder Cycloadditions by Change in Oxidation State of Removable Diene Sulfur Substituents. Synthesis of Carbazoles by Sequential Heteroannulation and Diels-Alder Cycloaddition
Back, Thomas G.; Pandyra, Aleksandra; Wulff, Jeremy E., Journal of Organic Chemistry, 2003, 68(8), 3299-3302

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Oxygen Solvents: Acetic acid ;  20 h, 120 °C
Referenz
Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling: Synthesis and Mechanistic Study
Watanabe, Toshiaki; Oishi, Shinya; Fujii, Nobutaka; Ohno, Hiroaki, Journal of Organic Chemistry, 2009, 74(13), 4720-4726

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium diacetate Solvents: Toluene ;  12 - 24 h, 100 °C
Referenz
Mild and Efficient Synthesis of Functionalized Carbazoles via a DBU-Assisted Sequence Involving Cu- and Pd-Catalyzed Coupling Reactions
Khan, Aminur; Karim, Rejaul; Dhimane, Hamid ; Alam, Safiul, ChemistrySelect, 2019, 4(21), 6598-6605

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Palladium diacetate Solvents: Acetic acid ;  1 h, reflux
Referenz
Mastering tricyclic ring systems for desirable functional cannabinoid activity
Petrov, Ravil R.; Knight, Lindsay; Chen, Shao-Rui; Wager-Miller, Jim; McDaniel, Steven W.; et al, European Journal of Medicinal Chemistry, 2013, 69, 881-907

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Palladium Solvents: Dimethyl sulfoxide ;  25 min, 180 °C
Referenz
Direct arylation-based synthesis of carbazoles using an efficient palladium nanocatalyst under microwave irradiation
Steingruber, H. Sebastian; Mendioroz, Pamela; Volpe, Maria A.; Gerbino, Dario C., International Electronic Conference on Synthetic Organic Chemistry, 2020, (2020), 1-11

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  3 h, 130 °C
Referenz
C-N bond formation via Cu-catalyzed cross-coupling with boronic acids leading to methyl carbazole-3-carboxylate: synthesis of carbazole alkaloids
Rasheed, Sk.; Rao, D. Nageswar; Reddy, K. Ranjith; Aravinda, S.; Vishwakarma, Ram A.; et al, RSC Advances, 2014, 4(10), 4960-4969

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Palladium Solvents: Dimethyl sulfoxide ;  25 min, 180 °C
1.2 Reagents: Ethyl acetate
Referenz
Convenient One-Pot Synthesis of 9H-Carbazoles by Microwave Irradiation Employing a Green Palladium-Based Nanocatalyst
Steingruber, H. Sebastian; Mendioroz, Pamela; Volpe, Maria A.; Gerbino, Dario C., Synthesis, 2021, 53(21), 4048-4058

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: Dabco Solvents: Dimethylformamide ;  4 h, 110 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referenz
An Improved Synthesis of Carbazoles via Domino Reaction of N-Protected-2-methylindoles with DMF-DMA/DMA-DMA
Sureshbabu, Radhakrishnan; Mohanakrishnan, Arasambattu K., Journal of Heterocyclic Chemistry, 2012, 49(4), 913-918

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  X-Phos Solvents: Toluene ;  1 h, 100 °C; 100 °C → rt
1.2 Reagents: Oxygen Solvents: Acetic acid ;  10 h, 100 °C
Referenz
Preparation of 9H-carbazole and 9H-pyrido[3,4-b]indole derivatives as Eg5 inhibitors
, Japan, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Palladium diacetate ;  17 h, 110 °C
1.2 Reagents: Water
Referenz
Method for preparing carbazole derivative with phenolic compound
, China, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Toluene ;  23 °C; 24 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
First Inverse Electron-Demand Diels-Alder Methodology of 3-Chloroindoles and Methyl Coumalate to Carbazoles
Guney, Tezcan; Lee, Jennifer J.; Kraus, George A., Organic Letters, 2014, 16(4), 1124-1127

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  1 h, reflux
Referenz
Synthesis of Carbazoles by a Diverted Bischler-Napieralski Cascade Reaction
Faltracco, Matteo; Ortega-Rosales, Said; Janssen, Elwin; Cioc, Razvan C.; Vande Velde, Christophe M. L.; et al, Organic Letters, 2021, 23(8), 3100-3104

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Palladium diacetate Solvents: Acetic acid ;  1 h, 120 °C
Referenz
Preparation of carbazolamide derivative or salts as imhibitor of RORγt
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Palladium diacetate Solvents: Acetic acid ;  1 h, reflux
Referenz
Carbazoles and azacarbazoles as cannabinoid receptor modulators and their preparation and use for the treatment of diseases
, United States, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Solvents: Toluene ;  rt → 110 °C
Referenz
The synthetic studies of carbazole alkaloids
Yokoyama, Hajime; Shoji, Yuzen; Kubo, Takayoshi; Miyazawa, Masahiro; Hirai, Yoshiro, Heterocycles, 2015, 91(9), 1752-1762

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Catalysts: [2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP]-N,N-dimethylbenzenamine]chlor… Solvents: Methanol ;  rt → 0 °C
1.2 Reagents: Silver hexafluoroantimonate ;  24 h, 80 °C
Referenz
Ligand-Enabled Gold-Catalyzed C(sp2)-N Cross-Coupling Reactions of Aryl Iodides with Amines
Akram, Manjur O.; Das, Avishek; Chakrabarty, Indradweep; Patil, Nitin T., Organic Letters, 2019, 21(19), 8101-8105

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  5 min, rt; 60 min, 100 °C
Referenz
Microwave-assisted synthesis of functionalized carbazoles via palladium-catalyzed aryl C-H activation and study of their interactions with calf-thymus DNA
Alam, Safiul; Karim, Rejaul; Khan, Aminur; Mallick, Asifur Rahaman; Sepay, Nayim; et al, Synthetic Communications, 2022, 52(18), 1834-1855

Methyl 9H-carbazole-3-carboxylate Raw materials

Methyl 9H-carbazole-3-carboxylate Preparation Products

Methyl 9H-carbazole-3-carboxylate Verwandte Literatur

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Amadis Chemical Company Limited
(CAS:97931-41-4)Methyl 9H-carbazole-3-carboxylate
A1204490
Reinheit:99%
Menge:5mg
Preis ($):197.0